molecular formula C21H22N2O6 B13710257 1-Boc-3-[1-oxo-4-(2-propynyloxy)-2-isoindolinyl]piperidine-2,6-dione

1-Boc-3-[1-oxo-4-(2-propynyloxy)-2-isoindolinyl]piperidine-2,6-dione

Cat. No.: B13710257
M. Wt: 398.4 g/mol
InChI Key: YLLHDVNIAQGUBY-UHFFFAOYSA-N
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Description

1-Boc-3-[1-oxo-4-(2-propynyloxy)-2-isoindolinyl]piperidine-2,6-dione is a complex organic compound with potential applications in various fields of scientific research. The compound is characterized by its unique structure, which includes a piperidine ring, an isoindolinone moiety, and a propynyloxy group. This combination of functional groups makes it an interesting subject for study in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

The synthesis of 1-Boc-3-[1-oxo-4-(2-propynyloxy)-2-isoindolinyl]piperidine-2,6-dione involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the isoindolinone moiety: This step involves the reaction of the piperidine derivative with an isoindolinone precursor under specific conditions to form the desired isoindolinone structure.

    Addition of the propynyloxy group:

Industrial production methods for this compound may involve optimization of these steps to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-Boc-3-[1-oxo-4-(2-propynyloxy)-2-isoindolinyl]piperidine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The propynyloxy group can be substituted with other functional groups using appropriate reagents and conditions, such as nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Boc-3-[1-oxo-4-(2-propynyloxy)-2-isoindolinyl]piperidine-2,6-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It can be used in the study of biological pathways and interactions, particularly those involving piperidine and isoindolinone derivatives.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Boc-3-[1-oxo-4-(2-propynyloxy)-2-isoindolinyl]piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Boc-3-[1-oxo-4-(2-propynyloxy)-2-isoindolinyl]piperidine-2,6-dione can be compared with other similar compounds, such as:

    1-Boc-4-piperidone: A simpler piperidine derivative used as a precursor in organic synthesis.

    1-Benzyl-4-piperidone: Another piperidine derivative with a benzyl group, used in the synthesis of various pharmaceuticals.

    tert-Butyl 4-oxo-1-piperidinecarboxylate: A related compound with a tert-butyl group, used as a building block in organic synthesis.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications.

Properties

Molecular Formula

C21H22N2O6

Molecular Weight

398.4 g/mol

IUPAC Name

tert-butyl 2,6-dioxo-3-(3-oxo-7-prop-2-ynoxy-1H-isoindol-2-yl)piperidine-1-carboxylate

InChI

InChI=1S/C21H22N2O6/c1-5-11-28-16-8-6-7-13-14(16)12-22(18(13)25)15-9-10-17(24)23(19(15)26)20(27)29-21(2,3)4/h1,6-8,15H,9-12H2,2-4H3

InChI Key

YLLHDVNIAQGUBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(=O)CCC(C1=O)N2CC3=C(C2=O)C=CC=C3OCC#C

Origin of Product

United States

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